Methyl 2-(2-oxopropyl)benzoate
Description
Methyl 2-(2-oxopropyl)benzoate is an ester derivative characterized by a benzoate core substituted with a 2-oxopropyl group at the ortho position. Its molecular formula is C12H14O3, with a molecular weight of 206.24 (calculated based on analogs in ). This compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions for constructing heterocycles like 1,3,4-oxadiazoles . Its reactivity is attributed to the ester and ketone functionalities, which participate in nucleophilic additions and cyclization reactions.
Properties
CAS No. |
7115-18-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(12)7-9-5-3-4-6-10(9)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
AZMQGRRRYMNMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-oxopropyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl anthranilate with allyl alcohol in the presence of a palladium catalyst. The reaction proceeds through a one-pot diazotization and Heck reaction, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 2-(2-oxopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Selenium-Containing Analogs
Several O-substituted 2-((2-oxopropyl)selanyl)benzoate derivatives (e.g., compounds 1–5 in ) share structural similarities but replace oxygen with selenium. Key differences include:
- Synthesis Yields : Selenide derivatives exhibit variable yields (16–54%), influenced by steric and electronic effects of substituents (e.g., sec-butyl vs. α-methylbenzyl groups) .
- Optical Activity: Chiral centers in these compounds result in high optical rotations (e.g., [α]<sup>20</sup>D = +50 to −59), unlike the non-chiral Methyl 2-(2-oxopropyl)benzoate .
- Applications : Selenides are explored as glutathione peroxidase (GPx) mimetics due to selenium’s redox-active properties , whereas the oxo-ester variant is more commonly used in heterocycle synthesis .
Table 1: Selenium-Containing Analogs
| Compound Name | Yield (%) | [α]<sup>20</sup>D | Key Functional Groups |
|---|---|---|---|
| O-(sec-butyl)-2-(2-oxopropyl)selanyl benzoate | 16–22 | ±46–50 | Se, ester, ketone |
| O-(α-methylbenzyl)-2-(2-oxopropyl)selanyl benzoate | 21–54 | ±58–59 | Se, ester, ketone, chiral center |
Amide and Amino Derivatives
Methyl 2-[(2-methyl-1-oxopropyl)amino]benzoate (CAS 38163-38-1) replaces the ketone oxygen with an amino group, forming an amide linkage. Key distinctions:
Substituted Benzoate Esters
Electron-Withdrawing Substituents
Methyl 2-[3-(2-nitrophenyl)-2-oxopropyl]benzoate (CAS 1197908-89-6) introduces a nitro group, altering electronic and steric properties:
- Synthesis Yield : Lower yield (14%) due to steric hindrance from the nitro group .
- Molecular Weight: 313.31 (C17H15NO5), significantly higher than the parent compound .
Alkoxy and Alkyl Substituents
- Methyl 2-ethoxy-4-(2-oxopropyl)benzoate (CAS 1804182-45-3): Ethoxy group at the para position increases molecular weight (236.26 ) and predicted boiling point (356.1°C ) .
- Methyl 2-methyl-4-(2-oxopropyl)benzoate (CAS 74733-50-9): Methyl substitution reduces molecular weight (206.24 ) and density (1.102 g/cm³ ) compared to ethoxy analogs .
Table 2: Substituted Benzoate Esters
| Compound | Substituent | Molecular Weight | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|
| This compound | None | 206.24 | Not reported | Base compound for comparisons |
| Methyl 2-ethoxy-4-(2-oxopropyl)benzoate | 4-ethoxy | 236.26 | 356.1 (predicted) | High steric bulk |
| Methyl 2-methyl-4-(2-oxopropyl)benzoate | 2-methyl | 206.24 | Not reported | Lower density |
Biological Activity
Methyl 2-(2-oxopropyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with a 2-oxopropyl substituent. The presence of the ketone functional group is significant for its biological interactions. The molecular formula can be represented as .
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions within microbial cells.
2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of benzoate derivatives. This compound may mediate its effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial in conditions like arthritis and other inflammatory diseases.
3. Antioxidant Activity
The compound has been investigated for its antioxidant properties, which are vital for mitigating oxidative stress in biological systems. Antioxidants prevent cellular damage caused by free radicals, thereby playing a protective role against various diseases, including cancer .
Case Study 1: Anticancer Activity
A study involving derivatives of this compound demonstrated cytotoxic effects against breast cancer cell lines (MCF-7). The research indicated that modifications to the structure could enhance the cytotoxicity, suggesting a promising avenue for developing anticancer agents .
Case Study 2: Synthesis and Biological Evaluation
In a synthesis study, researchers created several derivatives of this compound and evaluated their biological activity. Some derivatives exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid, indicating the potential for these compounds in therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with specific receptors in cells, modulating signaling pathways related to inflammation and oxidative stress.
- Metabolite Formation : Hydrolysis of the ester group can release active metabolites that engage with cellular targets, enhancing its pharmacological profile .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 4-bromo-2-(2-oxopropyl)benzoate | Antimicrobial, Anti-inflammatory | Enzyme inhibition, receptor interaction |
| Ethyl 2-[(2-oxopropyl)amino]benzoate | Anti-inflammatory, Analgesic | Hydrolysis leading to active metabolites |
| O-(methyl)-2-((2-oxopropyl)selanyl)benzoate | Antioxidant, Cytotoxic | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
